1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of a dichloropyridine moiety and a tetrahydroquinoline structure
Preparation Methods
The synthesis of 1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of 2,6-dichloropyridine. This intermediate is produced by the chlorination of pyridine . The subsequent steps involve the formation of the carbonyl chloride derivative and its reaction with 4-methyl-1,2,3,4-tetrahydroquinoline under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dichloropyridine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline include other dichloropyridine derivatives and tetrahydroquinoline-based molecules. For example:
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in the production of antibiotics and antifungal agents.
4-Methyl-1,2,3,4-tetrahydroquinoline: A structural analog that serves as a building block in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in its individual components .
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10-8-9-20(13-5-3-2-4-11(10)13)16(21)12-6-7-14(17)19-15(12)18/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQBQLYKUBAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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